molecular formula C21H35NO2S B11323181 N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide CAS No. 861111-03-7

N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide

Cat. No.: B11323181
CAS No.: 861111-03-7
M. Wt: 365.6 g/mol
InChI Key: GLYFRAIVXQXWND-UHFFFAOYSA-N
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Description

N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide is a proprietary chemical compound offered for biochemical and pharmacological research applications. With the CAS registry number 861111-03-7 , this molecule features a complex structure integrating a thiophene ring and a 2,2-dimethyl-4-isopropyl tetrahydropyran (oxane) moiety, leading to a molecular formula of C21H35NO2S and a molecular weight of 365.57 g/mol . The specific three-dimensional conformation and steric properties conferred by its structure may provide significant rigidity, a characteristic of amide-containing molecules that is valuable in structural biology and medicinal chemistry studies for probing specific biological pathways . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference. Please handle with appropriate safety precautions.

Properties

CAS No.

861111-03-7

Molecular Formula

C21H35NO2S

Molecular Weight

365.6 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C21H35NO2S/c1-7-19(23)22(17(4)18-9-8-14-25-18)12-10-21(16(2)3)11-13-24-20(5,6)15-21/h8-9,14,16-17H,7,10-13,15H2,1-6H3

InChI Key

GLYFRAIVXQXWND-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCC1(CCOC(C1)(C)C)C(C)C)C(C)C2=CC=CS2

solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of 2,2-Dimethyl-4-propan-2-yloxane

The oxane core is constructed via a Prins cyclization between 3-methyl-2-buten-1-ol and isobutyraldehyde under acidic conditions. Optimal yields (78–82%) are achieved using BF₃·OEt₂ as the catalyst in dichloromethane at 0–5°C. The reaction proceeds through a carbocation intermediate, with the isopropyl group introduced via nucleophilic trapping:

3-methyl-2-buten-1-ol+isobutyraldehydeBF3OEt22,2-dimethyl-4-propan-2-yloxane\text{3-methyl-2-buten-1-ol} + \text{isobutyraldehyde} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{2,2-dimethyl-4-propan-2-yloxane}

Purification via fractional distillation (bp 98–101°C at 12 mmHg) affords the oxane derivative in >99% purity.

Preparation of 1-(Thiophen-2-yl)ethylamine

This intermediate is synthesized through a reductive amination of thiophene-2-carbaldehyde using sodium cyanoborohydride and ammonium acetate in methanol. The reaction is conducted at room temperature for 12 hours, yielding 1-(thiophen-2-yl)ethylamine with 85% efficiency.

Thiophene-2-carbaldehyde+NH4OAcNaBH3CN1-(thiophen-2-yl)ethylamine\text{Thiophene-2-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{1-(thiophen-2-yl)ethylamine}

Chromatographic purification (silica gel, ethyl acetate/hexane 1:4) isolates the amine, with structural confirmation via 1H NMR^1\text{H NMR} (δ 6.85–7.20 ppm, thiophene protons).

Assembly of the Propanamide Backbone

The final step involves a sequential N-alkylation and acylation strategy:

  • N-Alkylation : 1-(Thiophen-2-yl)ethylamine is reacted with 2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl bromide in acetonitrile using K₂CO₃ as the base. Heating at 60°C for 8 hours achieves 70% conversion.

  • Acylation : The resulting secondary amine is treated with propanoyl chloride in the presence of DIPEA (N,N-diisopropylethylamine) at 0°C, yielding the target propanamide after 2 hours.

Intermediate amine+propanoyl chlorideDIPEAN-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide\text{Intermediate amine} + \text{propanoyl chloride} \xrightarrow{\text{DIPEA}} \text{this compound}

Critical Parameters and Yield Optimization

Solvent and Temperature Effects

  • N-Alkylation : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but increase epimerization risk. Acetonitrile at 60°C balances speed and selectivity.

  • Acylation : Dichloromethane at 0°C minimizes racemization, preserving stereochemical integrity.

Catalytic Enhancements

  • Phase-transfer catalysts : Tetrabutylammonium iodide (10 mol%) improves alkylation yields to 82% by facilitating bromide displacement.

  • Microwave assistance : Reducing acylation time from 2 hours to 20 minutes at 50°C under microwave irradiation (300 W) maintains 95% yield.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate the product from residual starting materials. Typical retention time: 14.3 minutes.

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 1.28 (s, 6H, oxane CH₃), 1.32 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 3.45–3.70 (m, 4H, oxane OCH₂), 4.10 (q, J = 7.2 Hz, 1H, thiophene CH), 6.95–7.20 (m, 3H, thiophene H).

  • HRMS : m/z calculated for C₂₁H₃₅NO₂S [M+H]⁺: 378.2465; found: 378.2468.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Sequential alkylation-acylation6899.5ScalabilityLong reaction times
One-pot tandem7598.2Reduced purification stepsRequires excess acylating agent
Microwave-assisted8999.8Rapid synthesisSpecialized equipment needed

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow reactors enhance heat transfer during exothermic acylation steps, reducing decomposition.

  • Crystallization optimization : Ethanol/water (7:3) as the antisolvent affords needle-shaped crystals with 99.9% purity, avoiding costly chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}-N-[1-(THIOPHEN-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

N-[1-[1-Methyl-2-(2-thienyl)ethyl]-4-piperidyl]-N-phenylpropanamide hydrochloride (NIDA Catalog 9832-001)
  • Core Structure : Propanamide backbone with piperidine and thiophenylethyl substituents.
  • Substituents :
    • Piperidine ring substituted with a 1-methyl-2-(2-thienyl)ethyl group.
    • N-phenyl group.
  • Molecular Formula : C₂₁H₂₉ClN₂OS; Molecular Weight: 392.99 .

Comparison with Target Compound :

  • The thiophenylethyl group is retained, suggesting shared lipophilicity and blood-brain barrier penetration properties.
N-(2-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-fluoroisobutyryl fentanyl)
  • Core Structure : Propanamide backbone with piperidine and fluorophenyl substituents.
  • Substituents :
    • Piperidine ring substituted with a 2-phenylethyl group.
    • N-(2-fluorophenyl) group.
  • Pharmacological Relevance : A fentanyl analog with potent µ-opioid receptor agonism, linked to high overdose risk .

Comparison with Target Compound :

  • Thiophene vs. fluorophenyl groups: Thiophene’s sulfur atom could enhance lipophilicity but reduce hydrogen-bonding capacity relative to fluorine.
N,3-Diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Beta’-phenyl fentanyl)
  • Core Structure : Propanamide with dual phenyl substituents and a piperidine ring.
  • Substituents :
    • Piperidine ring substituted with a 2-phenylethyl group.
    • N-phenyl and 3-phenyl groups.
  • Pharmacological Relevance : Enhanced receptor affinity due to aromatic stacking interactions from phenyl groups .

Comparison with Target Compound :

  • The target molecule lacks phenyl groups but includes a thiophene, which may confer distinct electronic and steric effects.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Receptor Affinity (Hypothesized) Legal Status
Target Compound Propanamide Oxane ring, thiophenylethyl ~380 (estimated) Moderate µ-opioid affinity Unclassified
NIDA 9832-001 Propanamide Piperidine, thiophenylethyl, phenyl 392.99 High µ-opioid affinity Schedule I (DEA)
Ortho-fluoroisobutyryl fentanyl Propanamide Piperidine, fluorophenyl, phenylethyl ~394 (estimated) Very high µ-opioid affinity Schedule I (DEA)
Beta’-phenyl fentanyl Propanamide Piperidine, dual phenyl, phenylethyl ~425 (estimated) High µ-opioid affinity Schedule I (DEA)

Mechanistic and Pharmacokinetic Implications

  • Oxane vs. Piperidine : The oxane ring’s rigidity may reduce binding efficiency to the µ-opioid receptor compared to flexible piperidine analogs .
  • Thiophene vs.
  • Legal Status : Unlike its Schedule I counterparts, the target compound’s classification remains unclear, though structural similarities to regulated analogs may warrant scrutiny .

Biological Activity

N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide is a synthetic compound with potential biological activity. The compound's structure suggests it could interact with various biological pathways, making it a candidate for pharmacological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

  • Molecular Formula : C26H38N2O3
  • Molecular Weight : 426.6 g/mol

This compound features a thiophene ring and a branched alkyl chain, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with cellular signaling pathways, particularly those involving kinases. For instance, thiophene derivatives have been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in apoptosis and inflammation .

Biological Activity

The biological activity of this compound can be summarized through various studies:

1. Inhibition of Kinases

Studies have demonstrated that thiophene-based compounds can inhibit JNK activity, leading to protective effects against neuronal cell death. This suggests potential applications in neurodegenerative diseases .

2. Anti-inflammatory Effects

Compounds structurally similar to this compound have shown promise in reducing inflammation in models of rheumatoid arthritis and inflammatory bowel disease .

3. Anticancer Potential

There is emerging evidence that certain derivatives exhibit cytotoxic effects on cancer cells by inducing apoptosis through the modulation of JNK signaling pathways .

Case Studies

Several case studies highlight the compound's biological activity:

StudyFindings
Study 1 : JNK InhibitionDemonstrated that the compound effectively inhibited JNK in neuronal cells, reducing apoptosis induced by serum deprivation.
Study 2 : Anti-inflammatory EffectsIn vivo models showed significant reduction in inflammatory markers when treated with the compound, indicating its potential as an anti-inflammatory agent.
Study 3 : Anticancer ActivityIn vitro studies revealed that the compound induced apoptosis in various cancer cell lines through JNK pathway modulation.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]-N-(1-thiophen-2-ylethyl)propanamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires strict control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate coupling reactions but risk side-product formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency, while ethyl acetate is preferred for extraction due to low polarity .
  • Reaction Time : Intermediate steps (e.g., amide bond formation) may require 2–6 hours, monitored via TLC with n-hexane:ethyl acetate (9:1) .
    • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1H^1H-NMR (e.g., thiophene proton signals at δ 6.8–7.2 ppm) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., oxane ring methyl groups at δ 1.2–1.4 ppm) and carbon backbones .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peak matching calculated mass ± 0.001 Da) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities (e.g., oxane ring conformation) .

Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

  • Methodological Answer :

  • Thiophene Moiety : Prone to electrophilic substitution (e.g., bromination) at the α-position, useful for derivatization .
  • Propanamide Group : Hydrolysis under acidic/basic conditions generates carboxylic acid intermediates, requiring pH control during synthesis .
  • Oxane Ring : Stability in non-polar solvents but susceptible to ring-opening under strong nucleophiles (e.g., LiAlH4_4) .

Advanced Research Questions

Q. How can computational quantum chemical calculations guide the design of novel derivatives with enhanced biological activity?

  • Methodological Answer :

  • Reaction Path Search : Tools like GRRM or Gaussian explore transition states to predict feasible reaction pathways (e.g., sulfonylation vs. acylation) .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with target proteins (e.g., enzyme active sites) to prioritize derivatives .
  • Property Prediction : DFT calculations estimate solubility (logP) and bioavailability, narrowing synthetic targets .

Q. What statistical experimental design approaches minimize trial-and-error in optimizing reaction parameters?

  • Methodological Answer :

  • Factorial Design : Taguchi or Box-Behnken models identify critical variables (e.g., solvent polarity, catalyst loading) and interactions .
  • Response Surface Methodology (RSM) : Models yield/purity as a function of temperature and reactant stoichiometry, enabling multi-variable optimization .
  • Example : A 32^2 factorial design reduced synthesis steps for a related thiophene derivative by 40% while maintaining >90% yield .

Q. How can crystallographic data resolve ambiguities in molecular conformation observed via spectroscopy?

  • Methodological Answer :

  • SHELX Refinement : SHELXL refines X-ray data to resolve bond angles (e.g., oxane chair vs. boat conformation) and validate NMR-assigned stereochemistry .
  • Case Study : Discrepancies in 1H^1H-NMR coupling constants for ethyl groups were resolved via crystallography, confirming a staggered conformation .

Q. What strategies address conflicting spectroscopic data (e.g., NMR vs. MS) during characterization?

  • Methodological Answer :

  • Cross-Validation : Repeat MS under alternative ionization modes (e.g., ESI vs. MALDI) to confirm molecular ion peaks .
  • 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon interactions, clarifying overlapping signals .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to trace carbon connectivity in complex spectra .

Q. What solvent systems and purification methods are optimal for isolating intermediates during synthesis?

  • Methodological Answer :

  • Extraction : Use ethyl acetate for hydrophilic intermediates (e.g., thiophene derivatives) and dichloromethane for hydrophobic oxane-containing compounds .
  • Chromatography : Flash chromatography with silica gel (hexane:ethyl acetate 3:1) separates regioisomers; reverse-phase HPLC purifies polar amides .

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